molecular formula C18H15N3O3 B4700433 2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)acrylamide

2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)acrylamide

Cat. No. B4700433
M. Wt: 321.3 g/mol
InChI Key: DVZNUXMXTYTUFX-DHDCSXOGSA-N
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Description

2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MNCAA and is used as a building block for the synthesis of various organic molecules. MNCAA has been studied extensively in recent years, and its potential applications in different fields have been explored.

Mechanism of Action

The mechanism of action of MNCAA is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes. This inhibition leads to the disruption of various cellular processes, which can be beneficial in certain disease conditions.
Biochemical and Physiological Effects
MNCAA has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties. MNCAA has also been shown to have antioxidant properties, which can be beneficial in the treatment of various diseases. The compound has also been shown to have antiviral properties, which can be useful in the development of new antiviral drugs.

Advantages and Limitations for Lab Experiments

MNCAA has several advantages for lab experiments. The compound is easy to synthesize, and the yield is high. The purity of the final product can be easily achieved through recrystallization. MNCAA is also stable under normal laboratory conditions. However, the compound has some limitations. MNCAA is not soluble in water, which can limit its applications in certain studies. The compound is also relatively expensive, which can limit its use in large-scale studies.

Future Directions

MNCAA has several potential future directions. The compound can be used to develop new drugs and pharmaceuticals. MNCAA can also be used to synthesize new fluorescent dyes, which can be used in biological imaging studies. The compound can also be used to develop new antiviral drugs. Further studies are needed to fully understand the mechanism of action of MNCAA and its potential applications in different fields.
Conclusion
In conclusion, MNCAA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound is easy to synthesize, and the yield is high. MNCAA has been used in various scientific research applications, including the development of new drugs and pharmaceuticals. The compound has several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. MNCAA has several advantages for lab experiments, but it also has some limitations. The compound has several potential future directions, and further studies are needed to fully understand its potential applications in different fields.

Scientific Research Applications

MNCAA has been used in various scientific research applications due to its unique properties. The compound is commonly used as a building block for the synthesis of various organic molecules. MNCAA has been used to synthesize new fluorescent dyes, which have been used in biological imaging studies. The compound has also been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(Z)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12-4-3-5-16(8-12)20-18(22)15(11-19)9-14-7-6-13(2)17(10-14)21(23)24/h3-10H,1-2H3,(H,20,22)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZNUXMXTYTUFX-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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